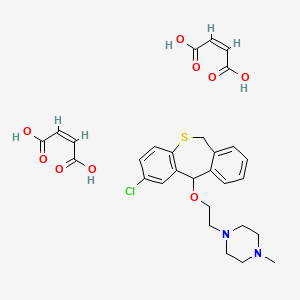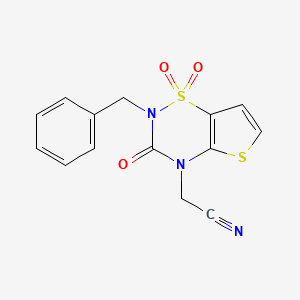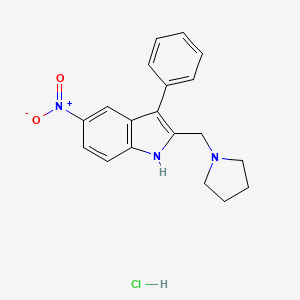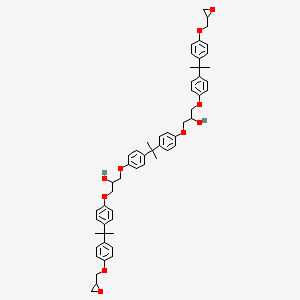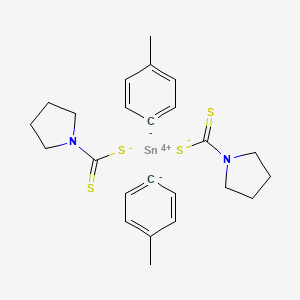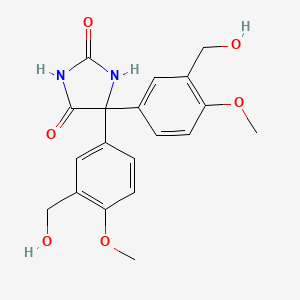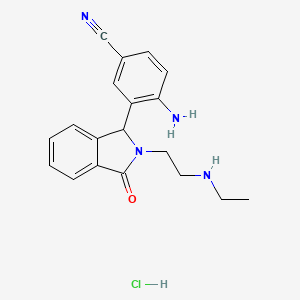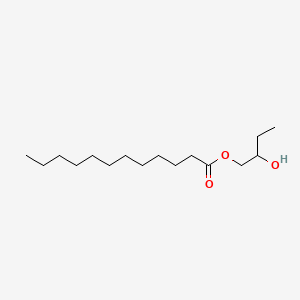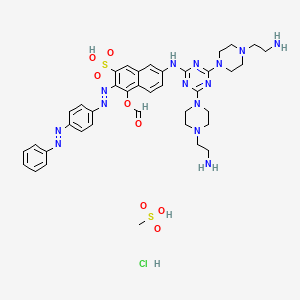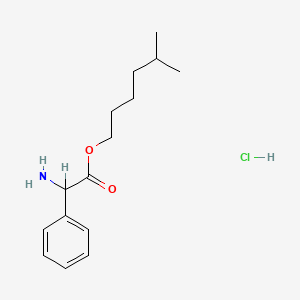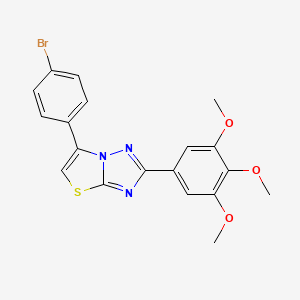
17-Deoxy-20-hydroxy methylprednisolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Deoxy-20-hydroxy methylprednisolone is a synthetic corticosteroid derived from methylprednisolone. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including immune response regulation, inflammation reduction, and metabolism control. This compound is particularly notable for its potent anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Deoxy-20-hydroxy methylprednisolone involves multiple steps, starting from diosgenin, a naturally occurring steroid sapogenin. The process includes oxidation, epoxide formation, and subsequent hydrolysis. The key steps are:
Oxidation: The initial step involves the oxidation of diosgenin to form the corresponding ketone.
Epoxide Formation: The ketone is then converted into an epoxide using a suitable reagent such as m-chloroperbenzoic acid.
Hydrolysis: The epoxide is hydrolyzed to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation and biocatalysis. Microorganisms such as Rhizopus nigricans are used to introduce hydroxyl groups at specific positions on the steroid nucleus, followed by chemical modifications to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 17-Deoxy-20-hydroxy methylprednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is used for reducing ketones to alcohols.
Substitution: Various halogenating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of the parent compound .
Scientific Research Applications
17-Deoxy-20-hydroxy methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a standard for analytical methods.
Mechanism of Action
The mechanism of action of 17-Deoxy-20-hydroxy methylprednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes. The compound also decreases the permeability of capillaries and inhibits the migration of leukocytes to sites of inflammation .
Comparison with Similar Compounds
Methylprednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another corticosteroid with similar therapeutic effects.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness: 17-Deoxy-20-hydroxy methylprednisolone is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in a different metabolic profile and potentially reduced side effects compared to other corticosteroids .
Properties
CAS No. |
113032-26-1 |
|---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17S)-17-(1,2-dihydroxyethyl)-11-hydroxy-6,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,12,14-16,18-20,23,25-26H,4-5,8,10-11H2,1-3H3/t12-,14-,15-,16+,18-,19?,20+,21-,22-/m0/s1 |
InChI Key |
PVEMJPIDMMVXAH-FSTGRUDBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(CO)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
